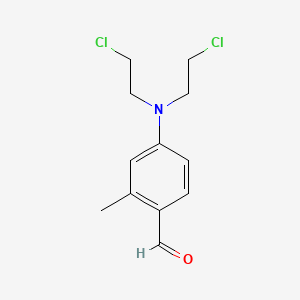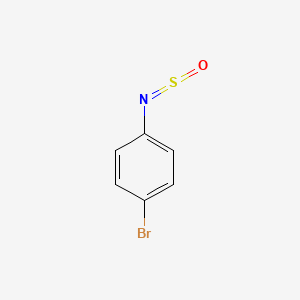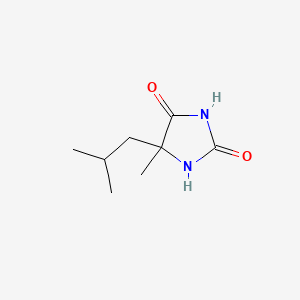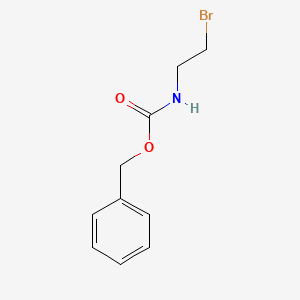
Benzyl (2-bromoethyl)carbamate
Übersicht
Beschreibung
Benzyl (2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . This compound can be used in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride .
Synthesis Analysis
The synthesis of Benzyl (2-bromoethyl)carbamate involves the condensation of an amine with an acid chloride or acid anhydride . This compound can be used to synthesize alkylated azetidines and aziridines .Molecular Structure Analysis
The molecular formula of Benzyl (2-bromoethyl)carbamate is C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da .Chemical Reactions Analysis
Benzyl (2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride .Physical And Chemical Properties Analysis
Benzyl (2-bromoethyl)carbamate has a molecular weight of 258.11 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Benzyl (2-bromoethyl)carbamate serves as a valuable reagent in organic synthesis. It is particularly useful as a protecting group for amines, which are sensitive functional groups in organic compounds . The protection of amines is crucial during reactions that might otherwise affect the amine group. After the desired reactions are completed, the protecting group can be removed to yield the free amine. This compound is also employed in the synthesis of highly functionalized pyrrolidines, which are intermediates in the production of various natural products and pharmaceuticals .
Pharmacology
In pharmacological research, Benzyl (2-bromoethyl)carbamate is used as a synthetic linker in drug synthesis. It has been utilized in the development of drugs targeting the central nervous system, including potential treatments for Alzheimer’s disease . The ability to create amide bonds through the condensation of an amine with an acid chloride or acid anhydride makes it a valuable tool in drug design and discovery.
Material Science
The applications of Benzyl (2-bromoethyl)carbamate extend into material science, where its properties can be harnessed in the development of new materials. While specific applications in material science are not detailed in the search results, the compound’s role in synthesis and its chemical properties suggest potential uses in creating polymers or other advanced materials .
Analytical Chemistry
In analytical chemistry, Benzyl (2-bromoethyl)carbamate can be used for the qualitative and quantitative analysis of various substances. Its well-defined structure and properties, such as NMR, HPLC, LC-MS, and UPLC, make it suitable for use as a standard or reference compound in analytical procedures .
Biochemistry
Benzyl (2-bromoethyl)carbamate finds use in biochemistry for the study of biochemical pathways and processes. It can be used in the synthesis of biomolecules or as a part of assay development to investigate enzyme activities, receptor-ligand interactions, and other biochemical phenomena .
Industrial Applications
While not traditionally associated with industrial applications, the chemical properties of Benzyl (2-bromoethyl)carbamate suggest potential uses in various industrial processes. For example, its role as a synthetic linker and a compound that can form amide bonds could be leveraged in the manufacture of specialty chemicals or in the development of industrial catalysts .
Safety And Hazards
Benzyl (2-bromoethyl)carbamate is harmful if swallowed and inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Zukünftige Richtungen
While specific future directions for Benzyl (2-bromoethyl)carbamate are not mentioned in the search results, its potential use in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease, suggests that it could have significant applications in pharmaceutical research .
Eigenschaften
IUPAC Name |
benzyl N-(2-bromoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREXFDIZSAUXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299160 | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-bromoethyl)carbamate | |
CAS RN |
53844-02-3 | |
| Record name | 53844-02-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl (2-bromoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromoethylamine, N-CBZ protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)
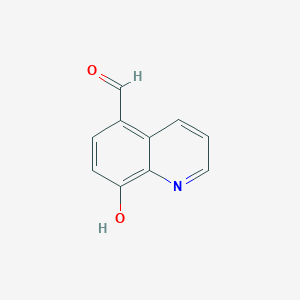
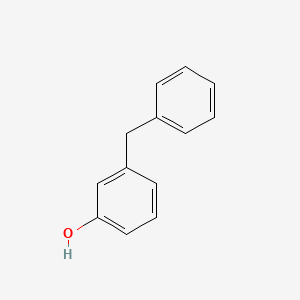
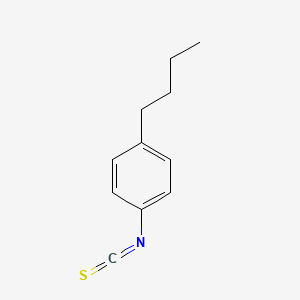
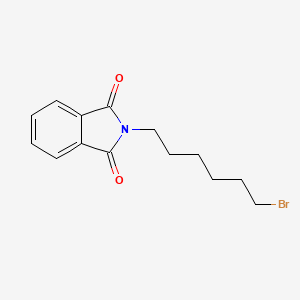
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
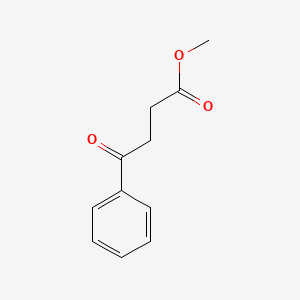
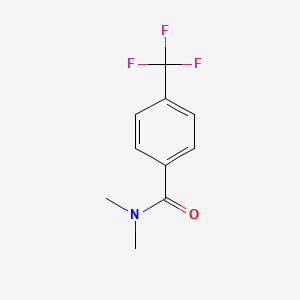
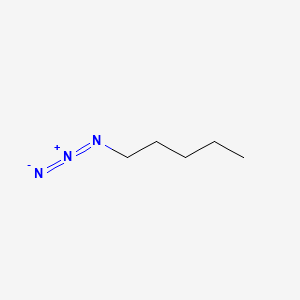
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)
